5-Amino-6-(piperidin-4-yl)piperidin-2-one
Description
Properties
IUPAC Name |
5-amino-6-piperidin-4-ylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-8-1-2-9(14)13-10(8)7-3-5-12-6-4-7/h7-8,10,12H,1-6,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJHWTNUSSZLSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1N)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Curtius Rearrangement-Mediated Synthesis
Stepwise Reaction Sequence
The patent CN106432232A outlines a four-step synthesis starting from 4-piperidone hydrochloride:
- Protection of 4-piperidone : Reaction with di-tert-butyl dicarbonate (Boc₂O) in acetone/water yields N-Boc-4-piperidone (91% yield).
- Reductive amination : Treatment with sodium borohydride and titanium tetraisopropylate in ammonia-saturated ethanol produces 4-amino-1-Boc-piperidine (81% yield).
- Acid-mediated cyclization : Reaction with 2-chloronicotinic acid derivatives under acidic conditions forms a bicyclic intermediate.
- Curtius rearrangement : Employing diphenylphosphoryl azide (DPPA) and triethylamine in toluene induces rearrangement to yield 5-amino-6-(piperidin-4-yl)piperidin-2-one (78% yield after recrystallization).
Critical Parameters:
Multi-Component Condensation Approaches
Intermediate-Driven Synthesis
Patent CN111170992B describes an alternative route focusing on dihydropyridinone intermediates:
- Amidation of δ-valerolactone : Reacting δ-valerolactone with p-acetamino aniline forms a pentanamide intermediate.
- Halogenation/sulfonylation : Chlorination or sulfonation at the 3-position introduces electrophilic sites for subsequent nucleophilic substitution.
- Condensation with piperidin-4-yl motifs : Coupling with 4-aminopiperidine derivatives under basic conditions (e.g., K₂CO₃) yields the target compound.
Yield Optimization:
Comparative Analysis of Methodologies
Advanced Functionalization and Derivatization
Protecting Group Strategies
- Boc vs. Cbz protection : Boc groups offer superior stability during reductive steps, whereas carbobenzyloxy (Cbz) protection necessitates hydrogenolysis, complicating large-scale synthesis.
- Acid-labile groups : Trityl-protected amines enable selective deprotection in the presence of acid-sensitive functionalities.
Stereochemical Considerations
- Cis/trans isomerism : The 5-amino and 6-piperidin-4-yl substituents adopt a cis configuration in crystalline states, as confirmed by X-ray diffraction.
- Chiral resolution : Enzymatic resolution using lipases (e.g., Candida antarctica) achieves >98% enantiomeric excess for optically active derivatives.
Industrial-Scale Challenges and Solutions
Waste Management
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(piperidin-4-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of different piperidine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and piperidinones, which can have significant pharmacological activities .
Scientific Research Applications
Chemical Properties and Structure
5-Amino-6-(piperidin-4-yl)piperidin-2-one features a piperidine ring with amino and piperidinyl substituents. This structure contributes to its reactivity and interaction with biological targets. The compound's molecular formula is CHNO, and its molecular weight is 194.28 g/mol.
Chemistry
In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It can be used in various reactions, such as:
- Coupling Reactions : It can be coupled with other reagents to form diverse heterocyclic compounds.
- Functionalization : The amino group allows for further functionalization, leading to derivatives with enhanced properties.
Biology
The compound has shown potential biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, studies have demonstrated that modifications to the piperidine structure can enhance its antibacterial efficacy .
- Anticancer Properties : The compound has been investigated for its antiproliferative effects on cancer cell lines. In vitro studies have shown that it can inhibit cell growth in lung adenocarcinoma models .
Medicine
This compound is being explored as a precursor in the development of pharmaceuticals targeting various diseases:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, making it a candidate for drug development .
- Therapeutic Applications : Its structural similarity to known pharmacophores positions it as a potential candidate for developing new therapeutic agents against infectious diseases and cancer.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of synthesized derivatives based on this compound against various bacterial strains using the disc diffusion method. Results indicated that several derivatives showed promising activity against multidrug-resistant strains .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity against A549 lung cancer cells while sparing normal cells. The compounds were compared to standard chemotherapeutics like cisplatin, showing potential as alternative treatments .
Data Tables
| Application Area | Specific Use | Example Findings |
|---|---|---|
| Chemistry | Building Block | Used in synthesis of complex heterocycles |
| Biology | Antimicrobial | Effective against S. aureus and E. coli |
| Medicine | Drug Development | Potential enzyme inhibitors for therapeutic use |
| Compound Derivative | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| Compound A | 32 µg/mL | 15 µM |
| Compound B | 64 µg/mL | 20 µM |
| Compound C | 16 µg/mL | 10 µM |
Mechanism of Action
The mechanism of action of 5-Amino-6-(piperidin-4-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Piperidinone: Contains a ketone group, making it more reactive in certain chemical reactions.
Substituted Piperidines: These compounds have various substituents that can enhance or modify their biological activities.
Uniqueness
5-Amino-6-(piperidin-4-yl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual piperidine rings make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Biological Activity
5-Amino-6-(piperidin-4-yl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a dual piperidine framework with an amino group attached to one of the rings. This unique structure contributes to its biological activity and makes it a valuable scaffold for further drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties, showing effectiveness against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens like Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. It is believed to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative effects on cancer cells . Studies have shown that derivatives of this compound can selectively induce apoptosis in certain cancer cell lines, making it a candidate for further development in cancer therapeutics .
The biological effects of this compound are attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulate receptor activity, leading to various pharmacological effects. For instance, it has been noted to inhibit certain receptors involved in pain pathways, suggesting potential applications in pain management .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research has shown that modifications at specific positions on the piperidine rings can significantly enhance its antimicrobial and anticancer properties. For example, substituting different functional groups at the 5th position has led to variations in binding affinities towards opioid receptors .
| Substituent | Binding Affinity (nM) | Activity |
|---|---|---|
| Hydroxyl | 4 | High selectivity |
| Amine | 850 | Moderate affinity |
| Acetamide | 460 | Moderate affinity |
Case Studies
- Antimicrobial Study : A recent study evaluated the antibacterial activity of several derivatives of this compound. The results indicated that compounds with electron-withdrawing groups showed enhanced antibacterial effects compared to their counterparts with electron-donating groups .
- Anticancer Evaluation : Another case study focused on the anticancer potential of this compound in various cancer cell lines. The findings revealed that specific derivatives could reduce cell viability significantly through apoptosis induction, warranting further investigation into their mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 5-Amino-6-(piperidin-4-yl)piperidin-2-one in synthetic workflows?
- Methodological Answer : Use a combination of HPLC (≥95% purity threshold, as per common synthetic standards ), NMR (¹H/¹³C for functional group verification), and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with reference standards (e.g., pharmacopeial guidelines for related piperidine derivatives ). For impurities, employ gradient elution HPLC with UV detection at 254 nm to resolve closely related byproducts.
Q. How should researchers design experiments to optimize the synthesis of this compound?
- Methodological Answer : Apply factorial design (e.g., 2^k factorial) to evaluate critical parameters such as reaction temperature, solvent polarity, and catalyst loading . For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 100°C |
| Solvent | Dichloromethane | Ethanol |
| Catalyst | 5 mol% | 15 mol% |
| Monitor yield and purity metrics to identify interactions between variables. Use ANOVA for statistical significance testing. |
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for piperidine derivatives, which mandate:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to prevent inhalation exposure .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound derivatives?
- Methodological Answer :
- Step 1 : Verify sample preparation (e.g., deuterated solvent purity, ionization method in MS).
- Step 2 : Compare experimental NMR shifts with computational predictions (DFT-based tools like Gaussian or ADF) .
- Step 3 : Perform tandem MS (MS/MS) to confirm fragmentation patterns and rule out isobaric interferences .
Document inconsistencies using a decision matrix:
| Discrepancy | Possible Cause | Resolution |
|---|---|---|
| Extra MS peak | Solvent adduct | Use softer ionization (e.g., ESI instead of EI) |
| NMR signal splitting | Diastereomeric impurities | Recrystallize or use chiral chromatography |
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states using software like COMSOL Multiphysics .
- Machine Learning : Train models on existing piperidine reaction datasets to predict optimal conditions (e.g., solvent, temperature) .
Q. How can researchers investigate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
- Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf life at 25°C. Example
| Condition | Degradation Rate (k) | Half-life (t₁/₂) |
|---|---|---|
| 25°C | 0.002 day⁻¹ | 346 days |
| 40°C | 0.015 day⁻¹ | 46 days |
- Degradant Identification : Use LC-MS to characterize oxidation/byproducts and propose degradation pathways .
Methodological Frameworks for Research Design
Q. How to formulate a rigorous research question for studying this compound’s biological activity?
- Methodological Answer : Apply the FINER criteria:
- Feasible : Ensure access to in vitro assays (e.g., enzyme inhibition screens).
- Novel : Target understudied receptors (e.g., sigma-1 or NMDA) based on structural analogs .
- Ethical : Use cell lines instead of animal models for preliminary toxicity .
- Relevant : Align with therapeutic areas like neuropharmacology or oncology .
Q. What experimental designs are suitable for analyzing synergistic effects in multi-component reactions involving this compound?
- Methodological Answer : Use a Box-Behnken or Central Composite Design (CCD) to optimize three factors (e.g., reagent stoichiometry, pH, and time) . For example:
| Run | Factor A (mol%) | Factor B (pH) | Factor C (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 10 | 6.5 | 12 | 78 |
| 2 | 20 | 7.0 | 24 | 92 |
| Analyze via response surface methodology (RSM) to identify optimal conditions. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
